Trimethylgallium

MOCVD GaN epitaxy thermal decomposition

Trimethylgallium (TMGa, Ga(CH₃)₃, CAS 1445-79-0) is a colorless, pyrophoric organogallium liquid that serves as the dominant gallium source in metalorganic vapor phase epitaxy (MOVPE) and related deposition technologies for III-V compound semiconductor fabrication. At room temperature, TMGa exhibits a vapor pressure of approximately 19.3 kPa at 20°C and a boiling point of 55.7°C , properties that enable precise vapor delivery in industrial MOCVD systems.

Molecular Formula C3H9Ga
Molecular Weight 114.83 g/mol
CAS No. 1445-79-0
Cat. No. B075665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylgallium
CAS1445-79-0
Molecular FormulaC3H9Ga
Molecular Weight114.83 g/mol
Structural Identifiers
SMILESC[Ga](C)C
InChIInChI=1S/3CH3.Ga/h3*1H3;
InChIKeyXCZXGTMEAKBVPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylgallium (TMGa, 1445-79-0): High-Purity Organometallic Precursor for III-V Semiconductor Epitaxy


Trimethylgallium (TMGa, Ga(CH₃)₃, CAS 1445-79-0) is a colorless, pyrophoric organogallium liquid that serves as the dominant gallium source in metalorganic vapor phase epitaxy (MOVPE) and related deposition technologies for III-V compound semiconductor fabrication [1]. At room temperature, TMGa exhibits a vapor pressure of approximately 19.3 kPa at 20°C and a boiling point of 55.7°C [2], properties that enable precise vapor delivery in industrial MOCVD systems. Unlike the dimeric trimethylaluminum (TMAl), TMGa adopts a monomeric structure in the liquid and vapor phases [3], a fundamental characteristic that influences its vapor transport behavior and decomposition chemistry. Commercially, TMGa is supplied at electronic-grade purity levels of 6N (99.9999%) and higher , with stringent impurity specifications governed by standards such as GB/T 37007-2018 for semiconductor applications [4].

Trimethylgallium (1445-79-0) Procurement: Why Substituting TMGa with TEGa or Alternative Ga Precursors Compromises Process Performance


Generic substitution of trimethylgallium with triethylgallium (TEGa) or other gallium alkyls in semiconductor epitaxy is technically unsound due to fundamentally different decomposition thermodynamics, carbon incorporation mechanisms, and vapor pressure characteristics. TMGa exhibits incomplete decomposition on GaAs growth surfaces even at 630°C, whereas TEGa decomposes almost completely above 500°C [1], a kinetic divergence that dictates optimal growth temperature windows and self-limiting behavior in atomic layer epitaxy. Critically, the carbon impurity profile differs not merely in magnitude but in chemical site occupancy: TMGa-derived carbon preferentially occupies nitrogen lattice sites forming shallow acceptor levels, while TEGa-derived ethyl radicals generate interstitial carbon with deep-level emissions that degrade optoelectronic performance [2]. Furthermore, TMGa pyrolysis produces methane as a background carbon source during high-rate GaN growth, a mechanism absent when using TEGa [3]. These differences are not mitigable through simple process parameter adjustment; they are intrinsic to precursor molecular structure and bond energetics, making cross-precursor substitution a source of uncontrolled variability in doping, mobility, and radiative efficiency.

Trimethylgallium (TMGa) Quantitative Differentiation Evidence Versus Triethylgallium (TEGa) and Trimethylaluminum (TMAl)


Decomposition Temperature Differential: TMGa Enables Higher-Temperature GaN MOCVD Processing Versus TEGa

Trimethylgallium (TMGa) exhibits significantly higher thermal stability on GaAs growth surfaces compared to triethylgallium (TEGa). Surface photo-absorption (SPA) measurements during MOCVD of GaAs demonstrate that TEGa decomposes almost completely above 500°C, while TMGa does not completely decompose even at 630°C [1]. This thermal stability differential of >130°C in complete decomposition temperature directly impacts process design for GaN MOCVD, where higher growth temperatures (typically 1000-1100°C) are employed. In REMOCVD systems, TEGa is completely decomposed at 550°C—a much lower temperature than TMGa under hydrogen atmosphere [2].

MOCVD GaN epitaxy thermal decomposition precursor chemistry

Carbon Background Impurity Control: TMGa Achieves Lower Minimum Carbon Concentration Than TEGa Under Optimized MOCVD Conditions

A comprehensive SIMS analysis of undoped GaN films grown by low-pressure MOCVD directly compared TMGa and TEGa as gallium precursors. Under identical growth conditions, u-GaN films grown with TEGa exhibited consistently lower background carbon concentration compared to TMGa [1]. However, under optimized conditions (200 Torr, 1030°C, V/III ratio of 3700), TMGa-grown films achieved a minimum background carbon concentration [C] < 4×10^15 cm⁻³, which was at the SIMS detection limit—representing the lowest achievable carbon level between the two precursors [1]. In contrast, an earlier MOVPE study of GaN on sapphire found that films grown using TEGa contained approximately two times more carbon than those grown using TMGa under their respective conditions [2].

GaN MOCVD carbon doping SIMS unintentional impurities

Carbon Site Occupancy and Optical Impact: TMGa-Derived Carbon Forms Shallow Acceptors Whereas TEGa-Derived Carbon Creates Deep-Level Defects

Secondary ion mass spectroscopy (SIMS) and photoluminescence (PL) analysis of GaN films grown on sapphire by MOVPE revealed a fundamental difference in carbon incorporation behavior between TMGa and TEGa. Films grown using TMGa exhibited carbon that mainly enhanced donor-acceptor (D-A) pair emission at approximately 378 nm, indicating that TMGa-derived carbon occupies nitrogen lattice sites to form shallow acceptor levels [1]. In contrast, films grown using TEGa exhibited enhanced deep-level emission at approximately 550 nm, demonstrating that TEGa-derived carbon forms not only acceptor levels but also deep-level defects at interstitial sites within the GaN lattice [1]. This site-specific difference originates from the C-C bonding present in ethyl radicals (from TEGa decomposition) that is absent in methyl radicals (from TMGa decomposition) [1].

GaN MOVPE carbon impurity photoluminescence defect engineering

Vapor Pressure Advantage: TMGa Exhibits 5.5× Higher Vapor Pressure Than TMAl Adduct at 19°C, Enabling Superior Mass Transport

Vapor pressure measurements of trimethylgallium (TMGa) and trimethylaluminum (TMAl) adducts with ammonia near room temperature demonstrate a significant volatility advantage for TMGa. At 19°C, the TMGa-ammonia adduct exhibits a vapor pressure of 410 mTorr, whereas the corresponding TMAl-ammonia adduct measures only 74 mTorr [1]. This represents a 5.5-fold higher vapor pressure for the gallium precursor adduct. Additionally, static vapor pressure measurements of pure TMGa in the temperature range 238-293 K (-35°C to +20°C) have been reported and fitted to the Antoine equation, providing validated values for high-purity electronic-grade material [2].

MOVPE vapor pressure precursor delivery mass transport

Methane Byproduct as Carbon Source: TMGa Pyrolysis Generates Methane That Contributes to Background Carbon Doping at High Growth Rates

A comprehensive 2024 study of intentional and background carbon doping in GaN MOVPE revealed a precursor-specific mechanism unique to TMGa. The study demonstrated that methane (CH₄) produced by trimethylgallium pyrolysis serves as an important source for background carbon incorporation, with this effect becoming particularly pronounced at high growth rates [1]. The research quantified that under identical MOVPE conditions, intentional carbon incorporation from methane is approximately one order of magnitude lower than from propane, establishing methane as a comparatively weak but non-negligible carbon source [1]. Importantly, the temperature dependence of background carbon incorporation in TMGa-based processes closely mirrors the temperature dependence observed for intentional methane doping [1], confirming the mechanistic link between TMGa pyrolysis-generated methane and background carbon levels.

GaN MOVPE carbon doping methane pyrolysis background impurity

Trimethylgallium (TMGa, 1445-79-0) Preferred Application Scenarios Based on Quantified Performance Differentiation


High-Temperature GaN MOCVD for Power and RF Electronics (Preferred: TMGa)

For GaN MOCVD processes operating at 1030-1100°C typical of high-electron-mobility transistor (HEMT) and power device fabrication, TMGa is the preferred gallium precursor due to its higher thermal stability. Unlike TEGa, which decomposes almost completely above 500°C [1], TMGa remains incompletely decomposed even at 630°C [1], preventing premature gas-phase depletion and ensuring efficient gallium delivery to the heated substrate. Under optimized conditions (200 Torr, 1030°C, V/III=3700), TMGa enables background carbon concentrations below 4×10^15 cm⁻³—at the SIMS detection limit—achieving the low unintentional doping required for high-mobility GaN HEMT channels [2].

Controlled Shallow Acceptor Doping for GaN-Based Optoelectronics (Preferred: TMGa)

When fabricating GaN-based LEDs and laser diodes requiring controlled p-type conductivity, TMGa provides a distinct advantage in carbon defect engineering. TMGa-derived carbon predominantly occupies nitrogen lattice sites to form shallow acceptor levels with donor-acceptor pair emission at approximately 378 nm, whereas TEGa-derived carbon creates detrimental deep-level defects with emission at approximately 550 nm [3]. This site-specific carbon incorporation enables TMGa to serve as a controllable background carbon source for semi-insulating buffer layers and intentional carbon doping via growth condition tuning [4].

Large-Area Uniform Deposition in Multi-Wafer MOCVD Reactors (Preferred: TMGa)

In multi-wafer planetary and close-coupled showerhead MOCVD reactors where uniform precursor delivery across 6-inch and 8-inch wafers is critical, TMGa's superior vapor transport characteristics provide a measurable advantage. The TMGa-ammonia adduct exhibits a vapor pressure of 410 mTorr at 19°C—5.5× higher than the TMAl-ammonia adduct at 74 mTorr [5]. This higher volatility reduces the risk of condensation in gas delivery lines and enables more efficient and uniform mass transport to the growth surface, directly impacting across-wafer thickness and composition uniformity in production-scale epitaxy.

AlGaN and InGaN Ternary/Binary Alloy Growth Requiring Precise Ga/Al Ratio Control (Co-Use: TMGa with TMAl)

For the epitaxial growth of AlGaN and InGaN ternary alloys used in UV LEDs and laser diodes, TMGa is selected as the gallium source in conjunction with TMAl (aluminum) and TMIn (indium). The monomeric structure of TMGa contrasts with the dimeric structure of TMAl [6], a fundamental difference that influences gas-phase mixing, adduct formation kinetics, and ultimately the Ga/Al incorporation ratio. The validated Antoine equation parameters for high-purity TMGa [7] enable precise vapor concentration modeling essential for repeatable alloy composition control in production environments.

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